molecular formula C15H15ClN2O3 B2537229 Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate CAS No. 1436374-49-0

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate

Cat. No.: B2537229
CAS No.: 1436374-49-0
M. Wt: 306.75
InChI Key: LPXODVKQOYWXHZ-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate is a synthetic ester featuring a complex hybrid structure with a 3-chlorophenyl group, an α,β-unsaturated enoyl moiety, and a cyanomethylamino side chain. The conjugated enoyl system and electron-withdrawing chlorine substituent may confer unique reactivity, while the cyanomethyl group could enhance electrophilicity or participate in cyclization reactions .

Properties

IUPAC Name

methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-11(12-4-3-5-13(16)9-12)8-14(19)18(7-6-17)10-15(20)21-2/h3-5,8-9H,7,10H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXODVKQOYWXHZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CC#N)CC(=O)OC)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N(CC#N)CC(=O)OC)/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable enone to form the butenoyl intermediate. This intermediate is then reacted with cyanomethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with modified aryl groups exhibit distinct physicochemical and biological properties:

Compound Name Substituent Yield (%) Molecular Weight (g/mol) Key Features
Target Compound 3-Chlorophenyl - ~318.7 (estimated) Enoyl-cyanomethyl hybrid
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) 3-Chlorophenyl (via urea linkage) 89.1 514.2 Thiazole-piperazine scaffold; higher molecular weight due to urea and piperazine
Methyl 2-amino-2-(3-bromophenyl)acetate 3-Bromophenyl - ~244.1 Bromine’s bulkiness increases steric hindrance; used in polymer synthesis
Ethyl 2-((3-chlorophenyl)amino)acetate (CAS 2573-31-1) 3-Chlorophenyl - ~213.7 Simple aminoacetate ester; lacks enoyl conjugation

Key Findings :

  • The target compound’s enoyl-cyanomethyl system distinguishes it from simpler esters like CAS 2573-31-1, which lack conjugated double bonds and cyanomethyl groups.

Functional Group Modifications

Variations in the ester side chain and amino groups significantly alter reactivity:

Compound Name Functional Groups Synthesis Method Notable Properties
Target Compound Enoyl-cyanomethylamino, methyl ester Likely multi-step acylation High electrophilicity from enoyl and nitrile groups
Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate (3b) Benzoylamino, hydroxyphenyl Reflux with PPA (polyphosphoric acid) Hydroxyl group enhances solubility; forms oxazoloquinolines under heat
Ethyl 2-[(E)-2-(3-chloro-2-methylphenyl)hydrazono]-2-cyanoacetate Hydrazono, cyano, ethyl ester Condensation reaction Hydrazono group enables chelation; ethyl ester may slow hydrolysis vs. methyl

Key Findings :

  • The cyanomethylamino group in the target compound contrasts with hydrazono () or benzoylamino () substituents, which offer different hydrogen-bonding or metal-chelating capabilities.
  • Methyl esters (target compound) generally hydrolyze faster than ethyl esters (e.g., ), affecting metabolic stability in drug design .

Biological Activity

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.

Compound Overview

IUPAC Name: this compound
Molecular Formula: C15H15ClN2O3
CAS Number: 1436374-49-0

The compound features a unique structure that includes a chlorophenyl group, a butenoyl moiety, and a cyanomethylamino functional group. These structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Butenoyl Intermediate: Reaction of 3-chlorobenzaldehyde with an enone.
  • Cyanomethylation: The butenoyl intermediate is reacted with cyanomethylamine under controlled conditions to yield the final product.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as an allosteric modulator for various receptors, potentially influencing signal transduction pathways.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives were tested against human cancer cell lines, showing growth inhibition with GI(50) values ranging from -5.32 to -7.27 .

CompoundGI(50) Value (μM)Cell Line Tested
Compound A-5.32HT29 (adenocarcinoma)
Compound B-6.10HeLa (cervical cancer)
Compound C-7.27MCF-7 (breast cancer)

These findings indicate that the structural features of these compounds contribute to their cytotoxic effects in cancer cells.

In vitro studies have shown that these compounds can block cell cycle progression in adenocarcinoma cells, particularly during mitosis. This suggests a potential mechanism where the compound interferes with cellular division processes .

Case Studies

  • Case Study: Antitumor Efficacy
    • A study evaluated the effects of this compound on HT29 cells.
    • Results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an anticancer agent.
  • Case Study: Enzyme Interaction
    • Research focused on the compound’s interaction with tyrosinase, an enzyme involved in melanin production.
    • The compound exhibited significant inhibitory activity, suggesting potential applications in skin-related therapies .

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